1H-Indazole, 3-iodo-6-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]- is a complex organic compound characterized by its unique molecular structure, which includes an indazole core substituted with iodine and nitro groups. The empirical formula is C13H18IN3O3Si, and it has a molecular weight of approximately 374.29 g/mol . This compound is notable for its potential applications in medicinal chemistry due to the presence of functional groups that can interact with biological targets.
The chemical reactivity of 1H-Indazole, 3-iodo-6-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]- can be attributed to its functional groups. The iodine atom can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction to form amines. The trimethylsilyl ether can also be hydrolyzed under acidic or basic conditions, releasing trimethylsilanol and generating a reactive alcohol .
Synthesis of 1H-Indazole, 3-iodo-6-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]- typically involves several steps:
The potential applications of 1H-Indazole, 3-iodo-6-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]- span various fields:
Several compounds share structural similarities with 1H-Indazole, 3-iodo-6-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3-Iodo-6-nitroindazole | Iodine and nitro substitutions on indazole | Focused on anti-inflammatory properties |
Indazole derivatives with halogen groups | Various halogens attached | Varying biological activities |
Nitroindazoles | Nitro groups on indazole | Potential for antitumor activity |
These compounds highlight the uniqueness of 1H-Indazole, 3-iodo-6-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]- due to its specific combination of iodine and trimethylsilyl ether functionalities, which may enhance solubility and bioavailability compared to others in the same class .